molecular formula C18H17N3O B13645968 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone

1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone

Cat. No.: B13645968
M. Wt: 291.3 g/mol
InChI Key: LUZAYYZARCYRCU-UHFFFAOYSA-N
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Description

1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone is a complex organic compound that features a pyrrol ring, a phenyl group, and a pyridazinyl moiety

Preparation Methods

The synthesis of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrol or phenyl rings are replaced by other groups.

Scientific Research Applications

1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, by binding to their active sites . This inhibition disrupts essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-[6-(2,5-dimethylpyrrol-1-yl)-3-phenylpyridazin-4-yl]ethanone

InChI

InChI=1S/C18H17N3O/c1-12-9-10-13(2)21(12)17-11-16(14(3)22)18(20-19-17)15-7-5-4-6-8-15/h4-11H,1-3H3

InChI Key

LUZAYYZARCYRCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NN=C(C(=C2)C(=O)C)C3=CC=CC=C3)C

Origin of Product

United States

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